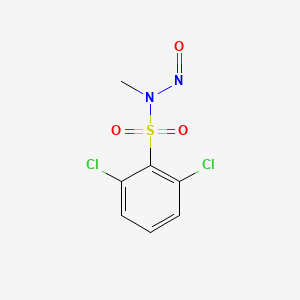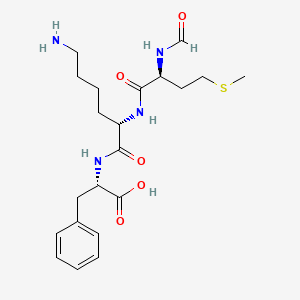![molecular formula C19H13N B14198849 3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine CAS No. 918540-93-9](/img/structure/B14198849.png)
3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine is an organic compound that features a pyridine ring substituted with an ethynyl group and a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between the ethynyl group and the biphenyl moiety. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the biphenyl moiety can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
3-Ethynylpyridine: Similar in structure but lacks the biphenyl moiety.
4-Ethynyl-1,1’-biphenyl: Similar in structure but lacks the pyridine ring.
2-Ethynylpyridine: Similar in structure but with the ethynyl group at a different position on the pyridine ring.
Uniqueness: 3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine is unique due to the presence of both the biphenyl moiety and the pyridine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
918540-93-9 |
|---|---|
Fórmula molecular |
C19H13N |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
3-[2-(3-phenylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C19H13N/c1-2-8-18(9-3-1)19-10-4-6-16(14-19)11-12-17-7-5-13-20-15-17/h1-10,13-15H |
Clave InChI |
WKGUZAFVUQFMKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC(=C2)C#CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)
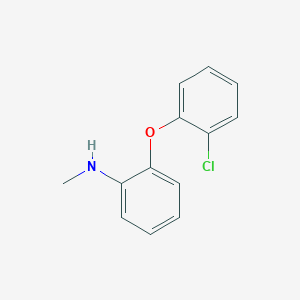


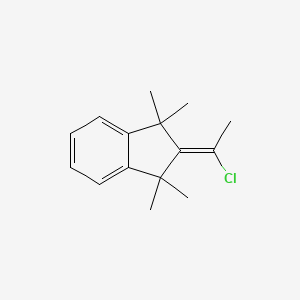
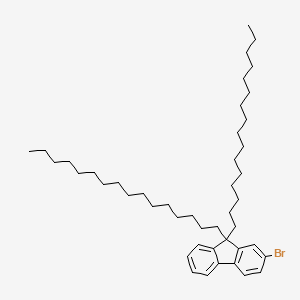
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
